molecular formula C12H14N2O2 B15092262 2-(2H-indazol-2-yl)-3-methylbutanoic acid

2-(2H-indazol-2-yl)-3-methylbutanoic acid

Cat. No.: B15092262
M. Wt: 218.25 g/mol
InChI Key: GZTOQGBQYBOWGV-UHFFFAOYSA-N
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Description

2-(2H-Indazol-2-yl)-3-methylbutanoic acid is a heterocyclic carboxylic acid featuring an indazole scaffold fused to a branched-chain butanoic acid moiety. Indazole derivatives are pharmacologically significant due to their structural rigidity, which enhances binding affinity to biological targets such as receptors and enzymes . The 3-methylbutanoic acid component introduces chirality and lipophilicity, influencing pharmacokinetic properties like absorption and metabolic stability. This compound has drawn attention in drug discovery, particularly in modulating central nervous system (CNS) targets, as evidenced by structurally related analogs acting on cannabinoid receptors (CB1) .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-indazol-2-yl-3-methylbutanoic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13-14/h3-8,11H,1-2H3,(H,15,16)

InChI Key

GZTOQGBQYBOWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C=C2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2H-indazol-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2H-indazol-2-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Key Structural Features Biological Activity/Application Key Differences from Target Compound References
This compound Indazole ring at position 2; branched carboxylic acid Potential CNS modulation (inferred from analogs) Reference compound
LONI4 1-(2,4-Dichlorobenzyl)-indazole-3-carboxamido group CB1 inverse agonist/antagonist; reduces food intake Additional dichlorobenzyl and carboxamide groups enhance receptor specificity
2CA3MBA Cyclohexylcarbamoyl benzoyl amino substituent Carboxamide derivative; unknown bioactivity Bulkier substituent; altered solubility
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid Dioxoisoindolin substituent; chiral center Crystallography study; hydrogen-bonding motifs Non-indazole heterocycle; distinct solid-state packing
(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid Benzoisothiazolone ring Unspecified bioactivity Sulfur-containing heterocycle; electronic effects differ
3-Methylbutanoic acid Simple branched carboxylic acid Flavor compound in cheese; microbial metabolite Lacks heterocyclic scaffold; limited pharmacological relevance

Key Insights from Comparisons

Structural Flexibility and Bioactivity: The indazole scaffold in the target compound distinguishes it from simpler acids (e.g., 3-methylbutanoic acid) and other heterocyclic analogs (e.g., benzoisothiazolone derivatives). Indazole’s aromaticity and hydrogen-bonding capacity enhance interactions with hydrophobic receptor pockets, as seen in LONI4’s CB1 activity . Substituents like dichlorobenzyl (LONI4) or carboxamide (2CA3MBA) drastically alter receptor specificity and metabolic stability. The target compound’s lack of such groups may render it more amenable to derivatization for optimizing drug-like properties.

Chirality and Stereochemical Effects :

  • The (S)-configuration in analogs like LONI4 is critical for CB1 binding . Similarly, the (2R)-configuration in dioxoisoindolin derivatives influences crystal packing and solubility . The target compound’s stereochemistry (if resolved) could determine its pharmacological profile.

Metabolic and Stability Considerations: Simple 3-methylbutanoic acid is rapidly metabolized in vivo, as observed in cheese microbiota . In contrast, indazole derivatives exhibit prolonged half-lives due to their rigid structures, as inferred from CB1-active compounds .

Synthetic routes for indazole analogs often involve multi-component reactions, as seen in benzothiazole-indole hybrids .

Biological Activity

2-(2H-Indazol-2-yl)-3-methylbutanoic acid is a complex organic compound that has garnered interest for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2} with a molecular weight of approximately 218.25 g/mol. Its structure features an indazole moiety which is important for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
IUPAC NameThis compound

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially useful in treating conditions like ulcerative colitis and systemic lupus erythematosus .
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
  • Modulation of TNF Signaling : The compound acts as a modulator of tumor necrosis factor (TNF) signaling pathways, which are crucial in inflammatory responses and immune system regulation .

The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes involved in inflammation and cell signaling. It may inhibit the activation of NF-kB pathways, leading to reduced expression of pro-inflammatory cytokines.

Study on Inflammatory Response

A study published in Pharmacology Research evaluated the anti-inflammatory effects of this compound in a murine model of colitis. Results demonstrated a significant reduction in inflammatory markers and improved histological scores in treated animals compared to controls .

Neuroprotective Study

Another research article explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings indicated that treatment with this compound significantly decreased cell death and oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2H-indazol-2-yl)-3-methylbutanoic acid, and what are the key intermediates?

  • Methodological Answer : A common approach involves coupling indazole derivatives with methylbutanoic acid precursors. For example, similar compounds (e.g., indole-thiazolidinone hybrids) are synthesized via refluxing intermediates like sodium acetate in acetic acid to form crystalline products . Key intermediates may include halogenated indazoles or protected methylbutanoate esters. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. For instance, 1^1H-NMR can resolve methyl group splitting patterns (e.g., δ 1.18–1.23 ppm for methyl protons in similar hydroxy-methylbutanoic acids) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches, while mass spectrometry validates molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity often arise from impurities or stereochemical variations. Researchers should:

  • Reproduce synthesis : Ensure strict control of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts.
  • Validate purity : Use HPLC with UV/Vis detection to confirm >95% purity.
  • Test enantiomers separately : Chiral chromatography or enzymatic resolution can isolate stereoisomers for comparative bioassays .
  • Standardize assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).

Q. How does the stereochemistry at the methylbutanoic acid moiety influence biological activity, and what methods determine enantiomeric purity?

  • Methodological Answer : Stereochemistry significantly impacts receptor binding. For example, (2S,3R)-hydroxy-methylbutanoic acid derivatives show distinct bioactivity compared to (2R,3S) isomers . To assess enantiomeric purity:

  • Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
  • Optical rotation : Compare specific rotation values against literature standards.
  • Stereoselective synthesis : Use oxazolidinone auxiliaries to enforce desired configurations during acylations .

Q. What computational modeling approaches predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. Key steps include:

  • Ligand preparation : Optimize 3D structures using Gaussian09 at the B3LYP/6-31G* level.
  • Protein-ligand docking : Use cryo-EM or X-ray structures (PDB) of target proteins (e.g., kinases or GPCRs).
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing residues within 5 Å of the ligand .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies may stem from pH-dependent ionization or polymorphic forms. To resolve:

  • pH-solubility profiling : Measure solubility in buffers (pH 1–12) using shake-flask methods.
  • Thermodynamic studies : Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Co-solvent screening : Test solubilization in PEG-400 or cyclodextrin complexes for improved bioavailability .

Experimental Design Considerations

Q. What in vitro assays are suitable for initial screening of this compound’s anti-inflammatory activity?

  • Methodological Answer : Prioritize cell-based assays:

  • NF-κB inhibition : Use RAW264.7 macrophages transfected with a luciferase reporter.
  • Cytokine ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated monocytes.
  • COX-2 inhibition : Compare IC50_{50} values against celecoxib in recombinant enzyme assays .

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